molecular formula C21H20N4O2 B2914374 N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide CAS No. 1105203-69-7

N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide

Cat. No.: B2914374
CAS No.: 1105203-69-7
M. Wt: 360.417
InChI Key: JYEHMZKXQDREOD-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a propanamide derivative featuring a pyrimido[5,4-b]indol-4-one core linked to a 4-ethylphenyl group via a three-carbon chain. Its structure combines aromatic and heterocyclic moieties, which are common in drug design due to their ability to engage in diverse molecular interactions .

Properties

IUPAC Name

N-(4-ethylphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-2-14-7-9-15(10-8-14)23-18(26)11-12-25-13-22-19-16-5-3-4-6-17(16)24-20(19)21(25)27/h3-10,13,24H,2,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEHMZKXQDREOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide typically involves multi-step organic reactions. One common method involves the coupling of an indole derivative with an appropriate amide precursor. For instance, the reaction between tryptamine and ibuprofen using N,N’-dicyclohexylcarbodiimide as a dehydrating reagent has been reported for similar compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and controlled reaction conditions.

Chemical Reactions Analysis

N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or alkanes, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves its interaction with specific molecular targets. Indole derivatives often exert their effects by binding to receptors or enzymes, modulating their activity. This compound may interact with various pathways involved in cell signaling, gene expression, or metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Group

The 4-ethylphenyl group in the target compound distinguishes it from analogs with substituted benzyl or aryl groups. For example:

  • N-(2,4-Difluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide () replaces the 4-ethylphenyl group with a 2,4-difluorobenzyl moiety.
  • 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylphenyl)propanamide () features a 3-methylphenyl substituent. The para vs. meta substitution impacts steric and electronic interactions, which could influence target selectivity .
  • N-(3,4-dimethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide () introduces a 3,4-dimethylphenyl group, increasing lipophilicity and possibly enhancing membrane permeability compared to the mono-ethyl substitution .
Table 1: Substituent Comparison
Compound Name Aromatic Group Molecular Formula Molecular Weight (g/mol) Key Structural Feature
N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide 4-ethylphenyl C₂₁H₂₀N₄O₂ 360.41 Ethyl para-substitution
N-(2,4-Difluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide 2,4-difluorobenzyl C₂₁H₁₉F₂N₄O₂ 412.40 Fluorine substitution, methyl on core
3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylphenyl)propanamide 3-methylphenyl C₂₁H₂₀N₄O₂ 360.41 Methyl meta-substitution
N-(3,4-dimethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide 3,4-dimethylphenyl C₂₂H₂₂N₄O₂ 374.44 Dimethyl substitution

Modifications in the Propanamide Chain

The three-carbon propanamide linker is critical for spatial orientation. Shorter chains or alternative functional groups are observed in analogs:

Heterocyclic Core Modifications

The pyrimido[5,4-b]indol-4-one core is shared among analogs, but substitutions on the core influence activity:

  • Compound 194 () replaces the pyrimidoindol with a trimethoxyphenyl-imidazole-pyridine system, demonstrating how core modifications can shift pharmacological targets (e.g., CK1δ inhibition) .

Biological Activity

N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound belonging to the class of pyrimidoindole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological mechanisms, and pharmacological activities associated with this compound.

Chemical Structure

The compound's structure can be represented as follows:

\text{N 4 ethylphenyl 3 4 oxo 3H 4H 5H pyrimido 5 4 b indol 3 yl}propanamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Pyrimidoindole Core : This involves cyclization reactions between appropriate indole derivatives and pyrimidine precursors under acidic or basic conditions.
  • Introduction of Ethylphenyl Group : This can be achieved through nucleophilic substitution reactions using ethylphenyl halides.
  • Final Acylation : The reaction concludes with acylation to form the final propanamide product.

Antitumor Properties

Pyrimidoindole derivatives are known for their antitumor properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action typically involves:

  • Inhibition of Enzymatic Activity : Compounds like this compound may inhibit key enzymes involved in tumor proliferation.
  • Modulation of Signaling Pathways : Interaction with cellular receptors can alter signaling pathways that promote cell survival and proliferation.

Antimicrobial Activity

In vitro studies have shown that pyrimidoindole derivatives exhibit antimicrobial activity against several bacterial strains. The biological activity is often evaluated through Minimum Inhibitory Concentration (MIC) assays against Gram-positive and Gram-negative bacteria.

Microbial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Mycobacterium tuberculosis10

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of various pyrimidoindole derivatives on human cancer cell lines. This compound was found to significantly reduce cell viability in a dose-dependent manner.
  • Antimicrobial Testing : Another research effort assessed the antimicrobial properties of this compound against Mycobacterium tuberculosis. Results indicated potent activity with an MIC comparable to established antibiotics.

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for DNA replication and repair in cancer cells.
  • Receptor Interaction : Binding to cellular receptors can modulate pathways involved in apoptosis and cell cycle regulation.

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